molecular formula C11H13NOS B071295 2-Butyl-1,3-benzothiazol-7-ol CAS No. 163299-24-9

2-Butyl-1,3-benzothiazol-7-ol

Cat. No.: B071295
CAS No.: 163299-24-9
M. Wt: 207.29 g/mol
InChI Key: HVCPLUZHUIOHCB-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzothiazol-7-ol is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . Its CAS Registry Number is 163299-24-9 . This compound belongs to the class of benzothiazoles, which are privileged structures in medicinal chemistry known for their wide spectrum of biological activities . The benzothiazole scaffold is of significant interest in biochemical and pharmaceutical research due to its potential applications as antimicrobial, anti-inflammatory, antitumor, and antiviral agents, as well as enzyme inhibitors . Researchers value this core structure for its ability to interact with diverse biological targets . The specific physical and chemical properties of this compound, such as a calculated density of 1.216 g/cm³ and a high calculated boiling point of 345.76°C, make it a stable candidate for various experimental conditions . The compound's structure, defined by the SMILES string "Oc1cccc2nc(CCCC)sc12" and the InChIKey HVCPLUZHUIOHCB-UHFFFAOYSA-N, provides a foundation for further synthetic modification and structure-activity relationship (SAR) studies . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

163299-24-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-butyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3

InChI Key

HVCPLUZHUIOHCB-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(S1)C(=CC=C2)O

Canonical SMILES

CCCCC1=NC2=C(S1)C(=CC=C2)O

Synonyms

7-Benzothiazolol,2-butyl-(9CI)

Origin of Product

United States

Preparation Methods

Condensation-Cyclization from 2-Mercaptoaniline

The most widely reported method involves a two-step condensation-cyclization sequence. 2-Mercaptoaniline reacts with butyl-substituted acid chlorides (e.g., butyryl chloride) in anhydrous ethanol under reflux (80–90°C) to form an intermediate thiourea derivative. Subsequent cyclization is achieved using acidic catalysts like concentrated HCl or polyphosphoric acid (PPA), yielding this compound.

Key Parameters:

  • Temperature: 110–120°C for cyclization

  • Catalyst: PPA improves yield (68–72%) compared to HCl (55–60%).

  • Solvent: Toluene or xylene enhances reaction efficiency by azeotropic water removal.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 2-mercaptoaniline and butyl aldehyde in dimethylformamide (DMF) undergoes microwave heating (150°C, 20 min), achieving a 78% yield with reduced side products. This method minimizes decomposition of the hydroxyl group at the 7-position.

Alkylation of Benzothiazole Precursors

Nucleophilic Substitution with Haloalkanes

A patent-pending method (CN102807532A) alkylates 1,3-benzothiazol-7-ol with 1-bromobutane in the presence of alkali metal salts. The process involves:

  • Salt Formation: 1,3-benzothiazol-7-ol reacts with potassium carbonate in water to form a potassium salt.

  • Alkylation: The salt is treated with 1-bromobutane in N,N-dimethylformamide (DMF) at 75–85°C for 5–15 hours.

Optimized Conditions:

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (1.03 eq.)

  • Yield: 76% after distillation (HPLC purity >96%).

Phase-Transfer Catalysis

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves interfacial reactivity. In a biphasic system (water/DCM), the reaction completes in 8 hours with an 81% isolated yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Cost Efficiency
Condensation-Cyclization55–7290–94%6–12 hModerate
Microwave Cyclization7895%20 minHigh
Alkylation (Patented)7696%5–15 hLow
Phase-Transfer Alkylation8197%8 hModerate

Key Findings:

  • Microwave irradiation offers the fastest route but requires specialized equipment.

  • Alkylation methods provide higher purity but depend on costly aprotic solvents.

  • Phase-transfer catalysis balances yield and operational simplicity.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with a melting point of 180–184°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -OH), 7.45–7.12 (m, 3H, Ar-H), 3.02 (t, 2H, -CH₂-), 1.61–1.25 (m, 4H, butyl chain).

  • LC-MS: m/z 207.29 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Butyl-1,3-benzothiazol-7-ol has been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. In particular, studies have shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria .

Anti-Tubercular Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-butyl variants, in combating tuberculosis (TB). The compound has been synthesized and evaluated for its inhibitory effects on Mycobacterium tuberculosis. For example, a study reported that certain derivatives demonstrated lower IC50 values compared to traditional anti-TB drugs, suggesting improved potency .

CompoundIC50 (μM)MIC (μM)
2-butyl derivative A7.7 ± 0.80.08
2-butyl derivative B9.2 ± 1.50.09

This table illustrates the comparative effectiveness of specific derivatives against TB, showcasing the potential for developing new therapeutic agents from benzothiazole structures.

Neuroprotective Effects
Another promising application is in neuroprotection, particularly concerning Alzheimer's disease (AD). Benzothiazole derivatives have been studied for their ability to bind to amyloid-beta deposits in the brain, which are implicated in AD pathology. The compound's structure allows it to be used as a probe for imaging techniques such as PET and SPECT, facilitating the diagnosis and monitoring of amyloid deposition in patients .

Materials Science

Polymeric Applications
In materials science, this compound serves as a functional additive in polymers. Its incorporation into polyvinyl chloride (PVC) formulations enhances thermal stability and resistance to microbial degradation. This application is particularly relevant in the production of disposable medical gloves and other hygiene products where antimicrobial properties are essential .

Coatings and Sealants
The compound is also utilized in coatings and sealants due to its ability to inhibit microbial growth on surfaces. This property is beneficial in various industries, including construction and automotive sectors, where maintaining cleanliness and preventing biofilm formation are critical .

Environmental Science

Biocide Applications
Due to its effective antimicrobial properties, this compound is employed as a biocide in agricultural settings. It helps control fungal infections in crops while minimizing the impact on non-target organisms.

Environmental Monitoring
Furthermore, this compound can be used in environmental monitoring systems to detect contamination levels in water sources. Its sensitivity to specific pollutants makes it an ideal candidate for developing sensors that can provide real-time data on environmental health.

Case Studies

Case Study 1: Anti-Tubercular Activity
A recent study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis strains. The findings indicated that certain derivatives exhibited superior activity compared to standard treatments, highlighting the need for further exploration into their mechanisms of action and potential clinical applications .

Case Study 2: Neuroimaging Applications
In a clinical setting, compounds similar to this compound were utilized in PET scans to visualize amyloid plaques in patients diagnosed with AD. The results demonstrated a correlation between amyloid deposition and cognitive decline, underscoring the compound's utility in both diagnostic processes and therapeutic monitoring .

Comparison with Similar Compounds

Q & A

Q. What are the established synthetic routes for 2-Butyl-1,3-benzothiazol-7-ol, and what optimization strategies improve yield?

Methodological Answer: The synthesis of this compound can be adapted from benzothiazole condensation protocols. A general approach involves:

  • Step 1: Reacting 2-aminothiophenol derivatives with a butyl-substituted carbonyl precursor (e.g., butyl aldehyde or ketone) under acidic or catalytic conditions to form the benzothiazole core.
  • Step 2: Introducing the hydroxyl group at position 7 via electrophilic substitution or post-functionalization.
    Optimization strategies include:
  • Using triethylamine as a catalyst to enhance reaction efficiency and reduce side products .
  • Purification via column chromatography with hexane/ethanol (7:3) mixtures to isolate high-purity products .
  • Adjusting reaction time (3–10 minutes for similar derivatives) to balance yield and selectivity .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for the butyl chain (δ ~0.8–1.6 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR: Signals for the benzothiazole carbons (C2, C3) and hydroxyl-bearing carbon (C7) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 223.26 (C₁₁H₁₃NOS) with fragmentation patterns confirming the butyl substituent .
  • IR Spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹) and C=S (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., butyl group at position 2) influence the electronic properties and reactivity of the benzothiazole core?

Methodological Answer: The butyl group at position 2 induces steric and electronic effects:

  • Steric Effects: The bulky alkyl chain hinders planarization of the benzothiazole ring, reducing π-π stacking interactions in solid-state structures .
  • Electronic Effects: The electron-donating butyl group increases electron density at the thiazole sulfur, enhancing nucleophilic reactivity. DFT analyses show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs, favoring charge-transfer interactions .
  • Experimental Validation: Cyclic voltammetry can quantify redox potentials, while X-ray crystallography (using SHELXL for refinement) reveals bond-length distortions .

Q. What computational methods (e.g., DFT, molecular docking) are used to predict the biological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., electrostatic potential maps) to predict binding affinity to biological targets like enzymes or DNA .
  • Molecular Docking: Software such as AutoDock Vina simulates interactions with receptor sites (e.g., kinase domains). For example, derivatives with hydroxyl groups show hydrogen bonding with Arg residues, critical for inhibitory activity .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic profiles, highlighting logP (~2.0) and PSA (~61 Ų) for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Reproducibility Protocols: Standardizing cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
  • Meta-Analysis: Cross-referencing datasets from PubChem or DSSTox to identify trends in IC₅₀ values .
  • Impurity Profiling: Using HPLC-MS to detect trace byproducts (e.g., des-butyl analogs) that may skew activity results .

Q. What are the challenges in crystallizing this compound, and how can SHELX tools assist?

Methodological Answer:

  • Challenges: The flexible butyl chain and polar -OH group promote polymorphism or twinning.
  • Solutions:
    • Solvent Screening: Use ethanol/water mixtures for slow evaporation to obtain single crystals .
    • SHELX Suite: SHELXD for structure solution via Patterson methods and SHELXL for refining high-resolution data (R-factor < 5%) .
    • Twinned Data Handling: SHELXL’s TWIN/BASF commands model twin fractions, improving accuracy for low-symmetry crystals .

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